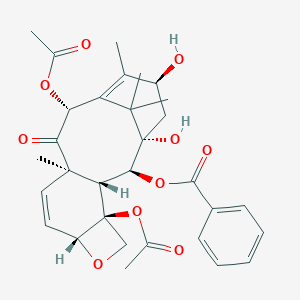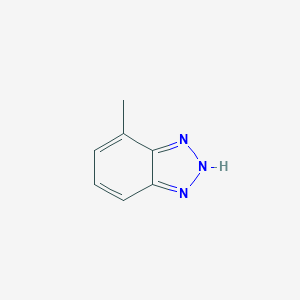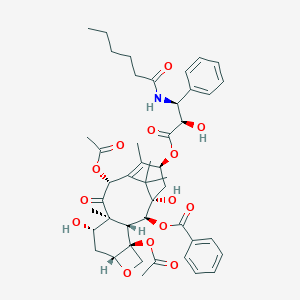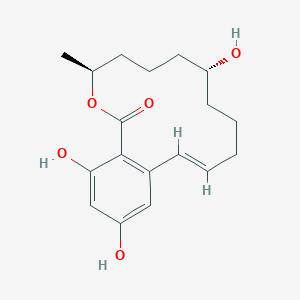
N-Ethyl-N-3-((3-Dimethylamino-1-oxo-2-propenyl)phenyl)acetamid
Übersicht
Beschreibung
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, also known as (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung wird hauptsächlich bei der Synthese von Arzneimitteln verwendet. Es dient als Zwischenprodukt bei der Herstellung verschiedener Medikamente, darunter Zaleplon, ein Sedativ-Hypnotikum zur Behandlung von Schlafstörungen . Seine Rolle bei der Erleichterung der Erstellung komplexer Molekülstrukturen ist entscheidend für die Entwicklung neuer therapeutischer Mittel.
Organische Chemie-Forschung
In der organischen Chemie wird diese Verbindung zum Studium von Michael-Additionsreaktionen eingesetzt. Aufgrund seiner Acryloylgruppe kann es als Akzeptor in der nukleophilen Addition fungieren, was für den Aufbau von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen von grundlegender Bedeutung ist .
Materialwissenschaft
Die Fähigkeit der Verbindung zur Polymerisation macht sie in der Materialwissenschaft wertvoll. Es kann verwendet werden, um neuartige polymere Materialien mit potenziellen Anwendungen in biologisch abbaubaren Kunststoffen, Beschichtungen und Klebstoffen zu schaffen .
Katalyse
N-Ethyl-N-3-((3-Dimethylamino-1-oxo-2-propenyl)phenyl)acetamid kann in bestimmten organischen Reaktionen als Katalysator wirken. Seine Struktur ermöglicht es ihm, Übergangszustände zu stabilisieren und Aktivierungsenergien zu senken, wodurch die Effizienz chemischer Prozesse erhöht wird .
Farbstoff- und Pigmentproduktion
Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Synthese von Farbstoffen und Pigmenten. Sein konjugiertes System kann fein abgestimmt werden, um bestimmte Wellenlängen des Lichts zu absorbieren, was für die Erstellung von Farbstoffen mit den gewünschten Eigenschaften unerlässlich ist .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Reagenz zum Nachweis bestimmter chemischer Funktionalitäten verwendet werden. Seine Reaktivität mit bestimmten Gruppen kann genutzt werden, um kolorimetrische oder fluorimetrische Assays zu entwickeln .
Nanotechnologie
Das Potenzial der Verbindung in der Nanotechnologie liegt in ihrer Fähigkeit, selbstorganisierte Monoschichten auf Oberflächen zu bilden. Diese Eigenschaft kann genutzt werden, um die Oberflächeneigenschaften von Nanopartikeln zu modifizieren, was für Arzneimittel-Abgabesysteme und diagnostische Anwendungen von Vorteil ist .
Umweltchemie
Schließlich kann diese Verbindung Anwendungen in der Umweltchemie finden, insbesondere bei der Entwicklung von Sensoren zur Schadstofferkennung. Seine Reaktivität mit Umweltkontaminanten kann zur Entwicklung empfindlicher und selektiver Nachweismethoden führen .
Eigenschaften
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227694-96-3, 96605-66-2 | |
| Record name | N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)

